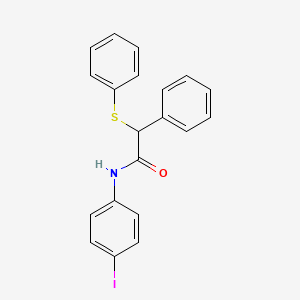
N-(4-iodophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C14H12INOS It is characterized by the presence of an iodine atom attached to a phenyl ring, a phenylsulfanyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-iodoaniline with phenylsulfanylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-iodophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acetamide moiety can undergo reduction to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used. Reactions are conducted under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed. Reactions are performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-iodophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The iodine atom can participate in halogen bonding interactions, enhancing the compound’s binding affinity to its targets. These interactions can trigger downstream signaling pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-iodophenyl)-2-(phenylsulfonyl)acetamide
- N-(4-iodophenyl)-2-(4-methylphenyl)acetamide
- N-(4-iodophenyl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-(4-iodophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
IUPAC Name |
N-(4-iodophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INOS/c21-16-11-13-17(14-12-16)22-20(23)19(15-7-3-1-4-8-15)24-18-9-5-2-6-10-18/h1-14,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXCYHSUYYXGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)I)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
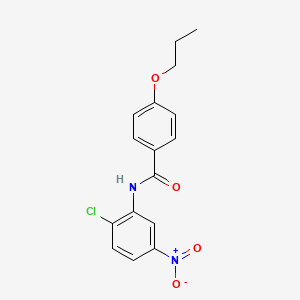
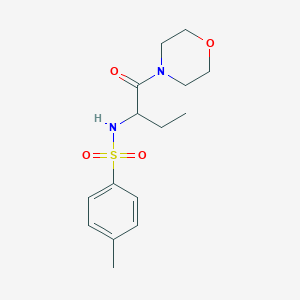
![2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide](/img/structure/B4941941.png)
![3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B4941951.png)
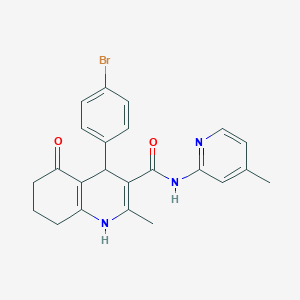
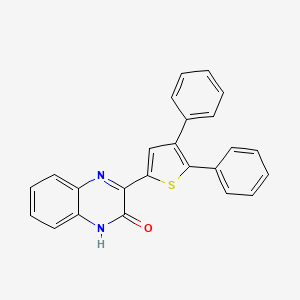
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4941983.png)
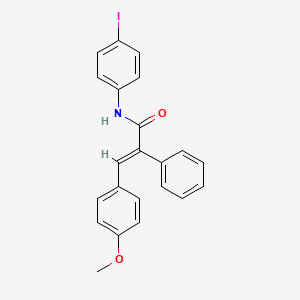
![5-[5-[(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]isoindole-1,3-dione](/img/structure/B4941986.png)
![methyl 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4941989.png)
![N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide](/img/structure/B4942012.png)
![1-Bromo-4-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4942026.png)
